1-(9H-Fluoren-2-YL)butan-1-one
Description
1-(9H-Fluoren-2-yl)butan-1-one is a ketone derivative featuring a fluorene moiety substituted at the 2-position with a butanone group. Fluorene-based compounds are renowned for their rigid, planar aromatic structure, which imparts unique electronic and optical properties, making them valuable in materials science and pharmaceutical research . This compound serves as a precursor in synthesizing heterocyclic derivatives, such as pyrazolines, which exhibit antimicrobial and antioxidant activities . Its synthesis typically involves Claisen-Schmidt condensation between fluorene derivatives and appropriate ketones or aldehydes, followed by cyclization with hydrazines . The fluorenyl group enhances thermal stability and π-π stacking interactions, critical for applications in organic electronics and crystal engineering .
Properties
CAS No. |
60505-47-7 |
|---|---|
Molecular Formula |
C17H16O |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-(9H-fluoren-2-yl)butan-1-one |
InChI |
InChI=1S/C17H16O/c1-2-5-17(18)13-8-9-16-14(11-13)10-12-6-3-4-7-15(12)16/h3-4,6-9,11H,2,5,10H2,1H3 |
InChI Key |
MKOGBYQKBMGDLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Fluorenyl vs. Aryl Groups : The fluorenyl group in the target compound increases molecular rigidity and conjugation compared to cyclohexylphenyl or bromothiophene analogs, enhancing its suitability for optoelectronic materials .
- Polarity: The hydroxypiperidine analog (C₉H₁₇NO₂) exhibits higher polarity due to its hydroxyl group, affecting solubility and bioavailability compared to the hydrophobic fluorenyl derivative .
Chemical Reactivity and Stability
Photodegradation and Isomerization
- Photoisomerization : Analogous to 1-(2-pyridyl)butan-1-one oxime, the target compound may undergo photoisomerization under UV-Vis radiation, forming E/Z isomers .
- Stability : Fluorenyl derivatives exhibit higher photostability than alkyl-pyridyl oximes due to the electron-rich aromatic system, which dissipates UV energy more effectively .
Crystallographic and Spectroscopic Data
- Crystal Packing : The crystal structure of 3-(9H-Fluoren-9-yl)-3-(4-methylphenyl)-1-phenylpropan-1-one reveals π-π interactions between fluorenyl and phenyl rings, a feature likely shared by the target compound .
- Spectroscopy : ¹H NMR spectra of fluorenyl derivatives show distinct aromatic signals between δ 7.2–8.1 ppm, with splitting patterns dependent on substituent positions .
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